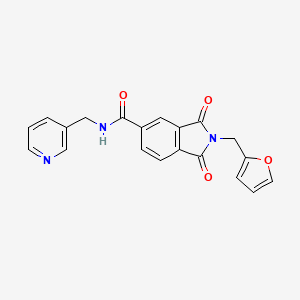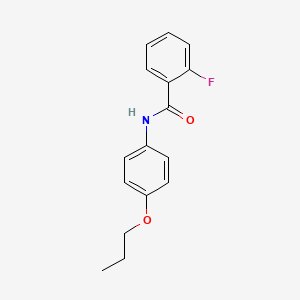![molecular formula C16H14FNO3 B4405992 4-{[(3-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405992.png)
4-{[(3-fluorophenyl)amino]carbonyl}phenyl propionate
Descripción general
Descripción
4-{[(3-fluorophenyl)amino]carbonyl}phenyl propionate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Fenofibrate, which is a drug used to treat high cholesterol levels in the blood. However,
Mecanismo De Acción
The mechanism of action of Fenofibrate involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism. This activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in fatty acid synthesis.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have various biochemical and physiological effects. It has been shown to decrease triglyceride levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease low-density lipoprotein (LDL) cholesterol levels. Fenofibrate has also been shown to decrease insulin resistance and improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenofibrate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, which makes it easier to find reliable information. Another advantage is that it has a well-established mechanism of action. However, one limitation is that it may have off-target effects, which can complicate experimental results.
Direcciones Futuras
There are several future directions for the scientific research of Fenofibrate. One direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the potential benefits and limitations of Fenofibrate in treating metabolic disorders such as diabetes and obesity.
Conclusion:
In conclusion, Fenofibrate has significant potential in the field of medicine due to its anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action involves the activation of PPARα, which regulates lipid metabolism. Fenofibrate has several advantages and limitations for lab experiments, and there are several future directions for its scientific research. Further research is needed to fully understand the potential benefits and limitations of Fenofibrate in treating various diseases.
Aplicaciones Científicas De Investigación
Fenofibrate has been extensively studied for its potential applications in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Fenofibrate has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Propiedades
IUPAC Name |
[4-[(3-fluorophenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-2-15(19)21-14-8-6-11(7-9-14)16(20)18-13-5-3-4-12(17)10-13/h3-10H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDYBKXLHUGEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4405916.png)


![3-[(4-chloro-2-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B4405934.png)
![N'-{[5-(4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4405937.png)
![1-{2-[2-(benzyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4405966.png)
![1-{4-[2-(allyloxy)phenoxy]butyl}piperidine hydrochloride](/img/structure/B4405972.png)
![2,6-dimethyl-4-[3-(3-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4405977.png)
![2-[2-(4-morpholinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4405978.png)
![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4405981.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4405988.png)
![1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406007.png)
![4-(allyloxy)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylbenzamide](/img/structure/B4406018.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B4406038.png)